Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name is N-hydroxy-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide, which systematically describes the substitution pattern and connectivity of all functional groups within the molecular framework. This nomenclature clearly identifies the presence of a hydroxylamine functionality attached to the sulfonamide nitrogen, while the 4-position of the benzene ring bears a substituted isoxazole moiety.
The molecular formula C16H14N2O4S indicates a molecular composition containing sixteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The calculated molecular weight of 330.4 grams per mole confirms the substantial size of this heterocyclic compound. The degree of unsaturation, calculated from the molecular formula, reveals the presence of multiple aromatic systems and functional groups that contribute to the overall stability and reactivity of the molecule. The heteroatom distribution shows a nitrogen-to-carbon ratio of 1:8, indicating significant heteroatom incorporation that influences both electronic properties and potential intermolecular interactions.
Chemical database identifiers provide additional confirmation of the structural assignment, with the Chemical Abstracts Service registry number 501093-49-8 serving as a unique identifier for this specific compound. The compound is recognized as valdecoxib metabolite M2, indicating its biological significance as a transformation product of the parent pharmaceutical compound. Alternative nomenclature systems, including the Simplified Molecular Input Line Entry System representation, confirm the structural connectivity and stereochemical features of the molecule.
Properties
IUPAC Name |
N-hydroxy-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11-15(16(17-22-11)13-5-3-2-4-6-13)12-7-9-14(10-8-12)23(20,21)18-19/h2-10,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTHNDYCEKOFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458535 | |
| Record name | UNII-6M6L09OU0A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501093-49-8 | |
| Record name | Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501093498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-6M6L09OU0A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZENESULFONAMIDE, N-HYDROXY-4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M6L09OU0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of the Isoxazole Core
The isoxazole ring is formed by the reaction of α,β-unsaturated ketones or dibromopropanones with hydroxylamine hydrochloride under basic conditions.
- A representative method involves reacting 1-(4-phenylsulfonamidophenyl)-3-aryl-2,3-dibromopropanone with hydroxylamine hydrochloride in ethanol, using piperidine as a base under reflux conditions for 6–8 hours until completion is confirmed by TLC.
- Alternatively, microwave irradiation can be employed to accelerate the reaction, significantly reducing reaction time to 5–6 minutes under similar conditions.
This step results in the cyclization to form the 5-arylisoxazol-3-yl-substituted benzenesulfonamide intermediate.
Sulfonation of Isoxazole Derivatives
Sulfonation is a critical step to introduce the benzenesulfonamide moiety onto the isoxazole ring.
- Sulfonation is performed using oleum (10–40%) in sulfuric acid medium at controlled temperatures (0–40°C, preferably 5–15°C) to minimize isomeric impurities.
- The reaction involves sulfonation of 3,4-diphenyl-5-methylisoxazole or 5-hydroxy-5-methyl-3,4-diphenylisoxazoline to yield the corresponding sulfonic acid.
- The sulfonic acid is then converted to its sodium salt by dissolution in water followed by treatment with sodium chloride, facilitating purification and handling.
Conversion to Sulfonyl Halide and Sulfonamide Formation
- The sulfonate sodium salt is converted to the corresponding sulfonyl halide using halogenating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃), often catalyzed by dimethylformamide (DMF).
- The sulfonyl halide intermediate is then reacted with ammonia or hydroxylamine to form the sulfonamide or N-hydroxy sulfonamide, respectively.
Formation of N-hydroxy Derivative
- The N-hydroxy substitution on the sulfonamide nitrogen is achieved by treating the sulfonyl halide or sulfonamide intermediate with hydroxylamine or hydroxylamine derivatives under controlled conditions.
- Hydroxylamine serves both as a nucleophile and a base in some protocols, facilitating ring closure and N-hydroxylation.
Representative Reaction Scheme Summary
Research Findings and Optimization Notes
- Temperature Control: Sulfonation at lower temperatures (5–15°C) reduces isomeric impurities and improves product purity.
- Use of Oleum: Oleum as a sulfonating agent enhances solubility and reaction efficiency, allowing milder conditions and better control over side reactions.
- Microwave Irradiation: Accelerates cyclization reactions, reducing reaction times from hours to minutes without compromising yields.
- Base Selection: Piperidine or other amine bases assist in the cyclization and N-hydroxylation steps, with carboxylate or aromatic amine bases also being effective.
- Purification: Conversion to sodium salt of sulfonic acid improves handling due to reduced hygroscopicity and facilitates purification by crystallization.
- Halogenating Agents: Thionyl chloride is commonly used with catalytic DMF for efficient conversion to sulfonyl chloride intermediates.
Summary Table of Preparation Parameters
| Parameter | Conditions/Details | Impact on Synthesis |
|---|---|---|
| Sulfonation agent | Oleum (10–40%) in sulfuric acid medium | High efficiency, lower temperature, fewer impurities |
| Sulfonation temperature | 0–40°C (preferably 5–15°C) | Controls isomer formation, improves selectivity |
| Cyclization base | Piperidine, carboxylate bases, aromatic amines | Facilitates ring closure and N-hydroxylation |
| Cyclization conditions | Reflux in ethanol 6–8 h or microwave irradiation 5–6 min | Microwave reduces time, maintains yield |
| Halogenating agent | SOCl₂ with catalytic DMF | Efficient sulfonyl chloride formation |
| Purification step | Conversion to sodium salt, crystallization | Improves handling and purity |
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-, also known as N-hydroxy-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide, is a chemical compound with diverse applications in scientific research . It has the molecular formula C16H14N2O4S and a molecular weight of 330.4 g/mol .
Scientific Research Applications
This compound is investigated for its use in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in the synthesis of complex organic molecules.
- It can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include:
- Oxidation: hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
- Reduction: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
- Substitution: alkyl halides and strong bases.
- The major products formed through these reactions include sulfonyl chlorides, sulfonic acids, corresponding amines, alcohols, and various substituted benzenesulfonamides.
Biology
- It is studied for its potential biological activity, such as enzyme inhibition and receptor binding.
Medicine
- It is explored for its therapeutic potential in treating various diseases, including inflammation and pain.
Industry
- It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The N-hydroxy group distinguishes this compound from its parent drug, valdecoxib, and other sulfonamide derivatives. Key comparisons include:
Key Observations:
- Electronic Effects: The N-hydroxy group increases the compound’s acidity compared to valdecoxib, similar to nitro-substituted analogs (e.g., IIIi), which exhibit enhanced activity due to improved metal chelation .
- Solubility: The target compound’s co-crystals with 2-propanol and 1,4-dioxane suggest efforts to improve its solubility, a challenge noted for valdecoxib . Parecoxib’s prodrug design highlights the importance of solubility modifications for parenteral use .
Pharmacokinetic and Prodrug Potential
- Parecoxib’s success as a prodrug underscores the utility of modifying sulfonamide derivatives for improved pharmacokinetics. The N-hydroxy group in the target compound could serve as a metabolic intermediate or a prodrug precursor, though enzymatic hydrolysis pathways (as seen with parecoxib) require further study .
Biological Activity
Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-, is a complex chemical compound characterized by its unique structural features. It consists of a benzenesulfonamide group, an N-hydroxy group, and a 5-methyl-3-phenyl-4-isoxazole moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₄S |
| Molecular Weight | 330.36 g/mol |
| CAS Number | 501093-49-8 |
| Structure | Chemical Structure |
Synthetic Routes
The synthesis of Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- typically involves several steps, including the cyclization of precursors containing amino and hydroxyl groups. Common reagents include strong acids or bases and various oxidizing or reducing agents to facilitate the formation of the desired isoxazole ring structure.
Cardiovascular Effects
Recent studies have explored the effects of benzenesulfonamide derivatives on cardiovascular parameters. One significant study utilized an isolated rat heart model to assess the impact on perfusion pressure and coronary resistance. The findings indicated that certain derivatives, particularly 4-(2-aminoethyl)-benzenesulfonamide, exhibited a notable decrease in perfusion pressure compared to control conditions. This effect was attributed to potential interactions with calcium channels, suggesting a mechanism for vascular resistance modulation .
Enzyme Inhibition
Benzenesulfonamide derivatives have also been investigated for their potential as enzyme inhibitors. Research indicates that these compounds may inhibit specific enzymes involved in inflammatory processes, making them candidates for anti-inflammatory drug development. For example, some derivatives demonstrated significant activity against carbonic anhydrase, which is crucial in regulating pH and fluid balance in various tissues .
Case Studies and Experimental Findings
Case Study: Perfusion Pressure Analysis
A detailed experimental design was used to evaluate the biological activity of benzenesulfonamide and its derivatives on perfusion pressure. The study included multiple groups with varying concentrations of compounds:
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |
The results indicated that the compound 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure through inhibition of L-type calcium channels .
Research Applications
Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- has multiple applications across various fields:
- Medicinal Chemistry : Explored for therapeutic potential in treating inflammatory diseases.
- Pharmacology : Investigated for enzyme inhibition properties that could lead to new drug formulations.
- Material Science : Used as a building block in synthesizing more complex organic molecules.
Q & A
Basic: What are the established synthetic routes for Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-, and what key intermediates are involved?
Methodological Answer:
The synthesis of diarylisoxazole sulfonamides like this compound typically involves 1,3-dipolar cycloaddition of nitrile oxides with alkynes or Suzuki cross-coupling reactions to construct the isoxazole core . For the hydroxylated sulfonamide group, a plausible route includes:
Core Formation : Start with 3-phenyl-5-methylisoxazole-4-carbonyl chloride, coupled with 4-aminobenzenesulfonamide via nucleophilic substitution.
Hydroxylation : Introduce the N-hydroxy group using hydroxylamine under controlled pH (e.g., NHOH·HCl in aqueous NaOH) .
Key Intermediates :
- 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (precursor to hydroxylation).
- 3-phenyl-5-methylisoxazole-4-carbonyl chloride (isoxazole backbone).
Challenges : Regioselectivity in isoxazole formation and hydroxylation efficiency require optimization of reaction conditions (e.g., solvent polarity, temperature) .
Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : Confirm regiochemistry of the isoxazole ring (e.g., H NMR coupling constants for substituent orientation) and hydroxyl group presence (broad singlet at δ 9–10 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using programs like SHELXL for refinement and ORTEP-3 for visualization .
- Mass Spectrometry (HRMS-ESI) : Verify molecular weight (expected [M+H] at m/z 331.08) .
- HPLC-PDA : Assess purity (>98%) and detect byproducts from incomplete hydroxylation .
Advanced: How can researchers address low yields in the final hydroxylation step during synthesis?
Methodological Answer:
Low yields in hydroxylation may arise from:
- Competitive Side Reactions : e.g., Over-oxidation or decomposition of the sulfonamide group.
Solutions :
Protecting Groups : Temporarily protect the sulfonamide nitrogen with tert-butoxycarbonyl (Boc) before hydroxylation .
Catalytic Systems : Use transition metals (e.g., Cu(I)/TEMPO) to enhance hydroxylamine reactivity .
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction homogeneity .
Validation : Monitor reaction progress via TLC (R shift) and LC-MS for intermediate detection .
Advanced: What computational methods are used to predict the COX-2 binding affinity of derivatives?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Glide to model interactions between the N-hydroxy group and COX-2’s side pocket (e.g., Arg513, His90 residues) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond occupancy .
QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with inhibitory IC values from in vitro assays .
Case Study : Valdecoxib derivatives with electron-withdrawing groups show enhanced COX-2 selectivity due to tighter binding to the hydrophobic pocket .
Advanced: How to resolve discrepancies between crystallographic data and spectroscopic analysis for this compound?
Methodological Answer:
Discrepancies may arise from:
- Dynamic Disorder : Mobile hydroxyl groups causing ambiguous electron density.
- Polymorphism : Different crystal packing altering bond angles.
Resolution Strategies :
Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts .
Complementary Spectroscopy : Compare X-ray torsion angles with C NMR chemical shifts (e.g., GIAO-DFT calculations) .
Rietveld Refinement : Analyze powder XRD data to identify polymorphic impurities .
Example : In valdecoxib analogs, SHELXL refinement resolved conflicts between NMR-derived conformers and crystal structures by adjusting occupancy factors .
Advanced: What in vitro assays are suitable for evaluating the metabolic stability of the N-hydroxy group?
Methodological Answer:
Microsomal Incubations :
- Use human liver microsomes (HLMs) with NADPH cofactor.
- Monitor hydroxylated metabolite depletion via LC-MS/MS over 60 minutes .
CYP450 Inhibition Screening : Test against CYP3A4 and CYP2C9 isoforms using fluorogenic substrates .
Reactive Metabolite Trapping : Incubate with glutathione (GSH) to detect thiol adducts indicative of nitroso-intermediate formation .
Data Interpretation : A short half-life (<30 min) in HLMs suggests rapid hepatic clearance, necessitating prodrug strategies (e.g., acyloxymethyl derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
